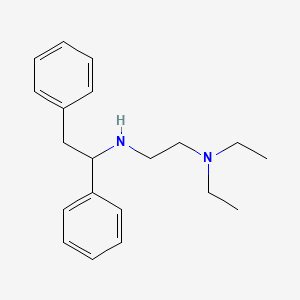
N-(1,2-diphenylethyl)-N',N'-diethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/KH8601150 is a chemical compound listed in the National Institute for Occupational Safety and Health (NIOSH) database. This compound is part of the NIOSH Pocket Guide to Chemical Hazards, which provides information on various chemicals found in the workplace . The guide helps in recognizing and controlling occupational chemical hazards.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of NIOSH/KH8601150 involves specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes protocols for the synthesis and analysis of various compounds . The exact synthetic route for NIOSH/KH8601150 would depend on the specific chemical structure and desired purity.
Industrial Production Methods: Industrial production methods for NIOSH/KH8601150 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be efficient and cost-effective, often involving continuous flow processes and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: NIOSH/KH8601150 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of NIOSH/KH8601150 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of NIOSH/KH8601150 depend on the specific reaction conditions and reagents used. These products are often analyzed using advanced analytical techniques to ensure their purity and structural integrity .
Scientific Research Applications
NIOSH/KH8601150 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it is employed in studies involving cellular processes and biochemical pathways. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of various materials and chemicals .
Mechanism of Action
NIOSH/KH8601150 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison involves analyzing the differences in their chemical reactivity, biological activity, and industrial applications . This helps in understanding the specific advantages and limitations of NIOSH/KH8601150.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These compounds share some similarities with NIOSH/KH8601150 but also have distinct features that make them unique in their respective applications.
Properties
CAS No. |
3847-48-1 |
|---|---|
Molecular Formula |
C20H28N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(1,2-diphenylethyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C20H28N2/c1-3-22(4-2)16-15-21-20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18/h5-14,20-21H,3-4,15-17H2,1-2H3 |
InChI Key |
JEORTHKQPXKVMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















